3,3-Dimethylpent-4-enal

Description

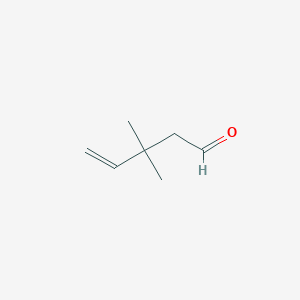

Structure

2D Structure

3D Structure

Properties

CAS No. |

919-93-7 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3,3-dimethylpent-4-enal |

InChI |

InChI=1S/C7H12O/c1-4-7(2,3)5-6-8/h4,6H,1,5H2,2-3H3 |

InChI Key |

WLXREHIPDUEVON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=O)C=C |

Origin of Product |

United States |

Mechanistic Investigations of 3,3 Dimethylpent 4 Enal Reactivity

Unimolecular Rearrangements: Sigmatropic Shifts

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.orglibretexts.org In the context of 3,3-dimethylpent-4-enal, these rearrangements have been particularly studied in its thioacetal derivatives.

Formalrsc.orgcdnsciencepub.comCarbon-Carbon Sigmatropic Rearrangements in Thioacetal Derivatives

The thermal rearrangement of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal serves as a key example of a formal rsc.orgcdnsciencepub.com carbon-carbon sigmatropic shift. cdnsciencepub.comresearchgate.net This isomerization is notable because it involves the migration of a carbon-carbon single bond in an acyclic system. cdnsciencepub.com The driving force for this rearrangement is attributed to the relief of steric strain from the adjacent quaternary carbon centers in the starting material and the formation of a more substituted, and thus more stable, alkene in the product. cdnsciencepub.com

This transformation, while formally a rsc.orgcdnsciencepub.com shift, does not proceed through a concerted mechanism. cdnsciencepub.comcdnsciencepub.com Instead, evidence points towards a more complex, multi-step process involving radical intermediates. cdnsciencepub.comcdnsciencepub.com

Kinetic and Thermodynamic Parameters Governing Rearrangement Pathways

Kinetic studies of the isomerization of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal and related compounds have revealed that these rearrangements follow first-order kinetics. cdnsciencepub.comcdnsciencepub.com The reactions were studied over a temperature range of 130-170°C. cdnsciencepub.comresearchgate.net

A significant finding from these studies is the consistently positive entropy of activation (ΔS‡), which ranges from 52 to 106 J deg⁻¹ mol⁻¹. cdnsciencepub.comcdnsciencepub.com This positive value suggests a transition state that is less ordered than the ground state, which is consistent with a dissociative mechanism rather than a concerted one. Further supporting a non-concerted pathway is the observation that the solvent has little effect on the reaction rate, as demonstrated by similar rates in decane (B31447) and dimethylformamide (DMF). cdnsciencepub.comcdnsciencepub.com

Table 1: Kinetic and Thermodynamic Data for the Rearrangement of Thioacetal Derivatives

| Compound | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (J deg⁻¹ mol⁻¹) |

| 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal | 130-170 | Data not available | Data not available | 52-106 cdnsciencepub.comcdnsciencepub.com |

| Related Compounds | 130-170 | Data not available | Data not available | 52-106 cdnsciencepub.comcdnsciencepub.com |

Note: Specific values for Ea and ΔH‡ were not provided in the searched sources.

Elucidation of Free Radical Chain Mechanisms and Intermediates (e.g., Electron Spin Resonance Evidence)

Crossover and Trapping Experiments: These experiments demonstrated the intermolecular nature of the reaction. cdnsciencepub.comcdnsciencepub.com

Electron Spin Resonance (ESR) Spectroscopy: During the rearrangement of several of the studied compounds, ESR signals were detected. cdnsciencepub.comcdnsciencepub.com These signals are consistent with the presence of the proposed free-radical intermediates. cdnsciencepub.comcdnsciencepub.com Computer simulations of these ESR signals have further corroborated the identity of these intermediates. cdnsciencepub.com

The proposed mechanism involves the homolytic cleavage of the carbon-carbon bond to form two radical intermediates. These radicals can then recombine to form the rearranged product. The stability of the radical intermediates plays a crucial role in the facility of the rearrangement.

Intermolecular Carbon-Carbon Bond Forming Reactions

This compound also participates in intermolecular reactions, forming new carbon-carbon bonds. These reactions highlight the versatility of the aldehyde functional group and the adjacent quaternary center.

Carbonyl-Ene Reactions with Olefinic Partners

The carbonyl-ene reaction is a pericyclic reaction that involves the addition of an alkene with an allylic hydrogen to a carbonyl group. nih.govu-tokyo.ac.jp While traditional carbonyl-ene reactions are often limited to electron-rich olefins and electron-deficient aldehydes, nickel-catalyzed processes have expanded the scope of this transformation. nih.gov

Nickel-catalyzed carbonyl-ene type reactions have been shown to be effective for monosubstituted alkenes and can be more efficient with electron-rich aldehydes. nih.gov This methodology provides a complementary approach to Lewis acid-catalyzed ene reactions. nih.govu-tokyo.ac.jp In these reactions, a nickel-phosphine complex catalyzes the coupling of an alkene and an aldehyde. nih.gov

Oxidative Decarbonylative Carbocyclizations with N-(2-ethynylaryl)acrylamides

A novel, metal-free oxidative decarbonylative [2+2+2] carbocyclization has been developed that utilizes tertiary alkyl aldehydes, including 2,2-dimethylpent-4-enal, as a two-carbon unit. rsc.orgnih.govscispace.com This reaction with N-(2-ethynylaryl)acrylamides leads to the formation of six-membered carbocycle-fused polycyclic architectures. rsc.orgnih.gov

The reaction proceeds through a sequence of:

Oxidative Decarbonylation: The aldehyde is converted into an alkyl radical with the aid of an oxidizing agent like tert-butyl peroxybenzoate (TBPB). rsc.orgnih.gov

Radical Addition: The resulting alkyl radical adds across the C-C double bond of the N-(2-ethynylaryl)acrylamide. rsc.orgnih.gov

C-H Functionalization and Annulation: Subsequent cyclization and annulation steps lead to the final polycyclic product. rsc.orgnih.gov

Notably, in the case of 2,2-dimethylpent-4-enal, the reaction selectively functionalizes the more active allyl C(sp³)–H bond over the methyl C(sp³)–H bonds. rsc.orgnih.govscispace.com The involvement of a radical process in this carbocyclization was confirmed by control experiments where the reaction was suppressed by radical inhibitors such as TEMPO, hydroquinone, and BHT. nih.gov

Radical-Mediated Alkene Functionalizations

The reactivity of the alkene moiety in this compound has been explored through radical-mediated pathways. One notable study investigated the intermolecular oxidative decarbonylative [2 + 2 + 2] carbocyclization of N-(2-ethynylaryl)acrylamides with tertiary alkyl aldehydes, including this compound. rsc.org In this metal-free process, the aldehyde undergoes oxidative decarbonylation to generate an alkyl radical. This radical then participates in a cascade of reactions involving addition to the acrylamide (B121943), cyclization, a 1,6-hydrogen shift, and subsequent annulation to form complex polycyclic structures. rsc.org For this compound, the functionalization preferentially occurs at the more active allylic C(sp³)–H bond over the methyl C(sp³)–H bond. rsc.org

This reaction proceeds via a radical process, which was confirmed by control experiments where the reaction was suppressed by radical inhibitors like TEMPO. rsc.org The proposed mechanism involves the initial generation of an alkyl radical from the aldehyde, which then adds across the C-C double bond of the acrylamide to form a new radical intermediate. This is followed by cyclization to a vinyl radical, which then undergoes a 1,6-H shift and annulation to yield the final product. rsc.org

Another study focused on the thermal rearrangement of a derivative, 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal, to 2,2-bis(ethylthio)-5-methylhex-4-enal. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com Mechanistic investigations, including kinetic studies, crossover experiments, and the observation of ESR signals, suggested an intermolecular, free-radical chain pathway for this formal Current time information in Bangalore, IN.mdpi.com sigmatropic shift. cdnsciencepub.comcdnsciencepub.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Intermediates | Product Type | Ref. |

| Oxidative Decarbonylative [2+2+2] Carbocyclization | This compound, N-(2-ethynylaryl)acrylamides | TBPB, 100 °C | Alkyl radical, Vinyl radical | Six-membered carbocycle-fused polycycles | rsc.org |

| Formal Current time information in Bangalore, IN.mdpi.com Sigmatropic Shift | 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal | 130-170 °C | Free-radical intermediates | 2,2-bis(ethylthio)-5-methylhex-4-enal | cdnsciencepub.comcdnsciencepub.com |

Transformations of the Aldehyde Functionality

The aldehyde group of this compound is a versatile functional handle for various chemical transformations, enabling the synthesis of a diverse range of compounds.

Reductive amination is a key method for converting the aldehyde group of this compound into various nitrogen-containing compounds. This reaction involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, followed by reduction to the corresponding amine. youtube.commasterorganicchemistry.com This method is highly effective for creating new carbon-nitrogen bonds in a controlled manner, avoiding issues of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

This strategy has been employed in the synthesis of 3-chloropiperidines. unipd.it this compound is reacted with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to produce a secondary amine. unipd.itsci-hub.se This secondary amine can then undergo further reactions, such as N-chlorination and cyclization, to yield the desired 3-chloropiperidine (B1606579) derivatives. unipd.itd-nb.info This approach has been utilized in the synthesis of bis-3-chloropiperidines with potential antiproliferative activity by performing a double reductive amination on aromatic diamines. sci-hub.sersc.org

| Amine Reactant | Reducing Agent | Product | Application | Ref. |

| Primary Amine (e.g., Benzylamine) | Sodium triacetoxyborohydride | Secondary Amine | Synthesis of 3-chloropiperidines | unipd.itresearchgate.net |

| Aromatic Diamines | Sodium triacetoxyborohydride | Bis-secondary Amine | Synthesis of bis-3-chloropiperidines | sci-hub.se |

| 2,2-dimethyl-pent-4-enylamine | - | Secondary Amine | Synthesis of bis-3-chloropiperidines | rsc.org |

The aldehyde functionality of this compound can be converted into an oxime by reaction with hydroxylamine. This oxime can then be reduced to a primary amine. This two-step process provides an alternative route to nitrogen-containing compounds. For instance, the synthesis of 2,2-dimethylpent-4-enylamine, a precursor for 3-chloropiperidines, can be achieved through the formation of the oxime from this compound followed by its reduction, typically with a reducing agent like lithium aluminum hydride (LAH). researchgate.net

While specific examples of this compound acting as a catalyst are not prevalent in the searched literature, aldehydes, in general, can function as catalysts in various organic reactions. rsc.org The electrophilic nature of the aldehyde group allows it to interact with nucleophiles like amines to form intermediates that can facilitate transformations. rsc.org In the context of organocatalysis, aldehydes can participate in reactions by forming imine or enamine intermediates, which are central to many aminocatalytic cycles. mdpi.com

In the realm of photoredox catalysis, while this compound itself is not cited as a photocatalyst, the broader field involves the use of visible light to initiate single electron transfer processes. ethz.ch Aldehydes can be substrates in such reactions. For example, photoredox catalysis has been merged with other catalytic cycles to achieve transformations like the alkylation of aldehydes. harvard.edu This dual catalysis approach can enable the formation of new carbon-carbon bonds under mild conditions. mdpi.com

Strategic Utility of 3,3 Dimethylpent 4 Enal As a Synthetic Building Block

Construction of Advanced Organic Scaffolds

3,3-Dimethylpent-4-enal serves as a versatile starting material for the synthesis of complex organic structures. Its unique structure, featuring a quaternary carbon center adjacent to an aldehyde and a vinyl group, allows for the construction of sterically hindered and functionally diverse molecules.

Synthesis of Chloropiperidine Derivatives

A significant application of this compound is in the synthesis of bis-3-chloropiperidine derivatives, which are investigated for their potential as anticancer agents. nih.govd-nb.info The synthesis begins with a double reductive amination of a suitable diamine with this compound. nih.gov This reaction, typically carried out using a reducing agent like sodium triacetoxyborohydride (B8407120), couples the aldehyde to the primary amino groups of the diamine, forming an unsaturated diamine intermediate. nih.govd-nb.info

Following the formation of the unsaturated diamine, the next step involves an N-chlorination reaction, often using N-chlorosuccinimide (NCS). nih.gov The resulting bis-N-chloroamine undergoes an iodine-catalyzed cyclization to yield the final bis-3-chloropiperidine product. nih.govd-nb.info The gem-dimethyl group from the original aldehyde is a key structural feature in the final piperidine (B6355638) rings, influencing the molecule's conformation and reactivity. unipd.it This synthetic route has been successfully applied to various diamines, including those derived from amino acids like L-Lysine and D-Lysine, to produce a range of complex chloropiperidine structures. nih.govd-nb.info

Table 1: Key Steps in the Synthesis of Bis-3-chloropiperidines from this compound

| Step | Reaction | Reagents | Key Transformation |

| 1 | Reductive Amination | Diamine, NaBH(OAc)₃, AcOH | Formation of an unsaturated diamine intermediate. nih.gov |

| 2 | N-Chlorination | N-Chlorosuccinimide (NCS) | Conversion of secondary amines to N-chloroamines. nih.gov |

| 3 | Cyclization | Iodine (catalyst) | Formation of the bis-3-chloropiperidine rings. nih.govd-nb.info |

Precursor to Functionalized Carboxylic Acids and Esters (e.g., 3,3-dimethylpent-4-enoic acid methyl ester)

This compound can be readily oxidized to its corresponding carboxylic acid, 3,3-dimethylpent-4-enoic acid. unibo.itgoogle.com This transformation is a standard oxidation of an aldehyde, which can then be further converted into various ester derivatives.

The methyl ester, 3,3-dimethylpent-4-enoic acid methyl ester, is a particularly useful intermediate. 4strgroup.comchemicalbook.com It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. 4strgroup.com The presence of both a terminal alkene and an ester group, along with the sterically demanding gem-dimethyl group, makes it a valuable reactant in a variety of chemical transformations such as Heck reactions and nickel-catalyzed alkylations. 4strgroup.comchemicalbook.com The synthesis of this ester can be achieved from the corresponding acid, which itself is derived from the aldehyde. unibo.it For example, a research study reported the conversion of methyl 3,3-dimethyl-4-pentenoate into this compound in a high yield of 95%. unibo.it

Integration into Complex Molecular Architectures

The reactivity of this compound makes it a valuable component for integration into larger and more complex molecular frameworks. Its ability to undergo reactions at both the aldehyde and the vinyl group allows for diverse synthetic strategies.

One example is its use in the study of sigmatropic rearrangements. Research has been conducted on the quantitative isomerization of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal. researchgate.netcdnsciencepub.com This formal nih.govunipd.it sigmatropic shift was investigated to understand the reaction's mechanism, which was proposed to proceed through an intermolecular, free-radical chain pathway. cdnsciencepub.com Such studies highlight the aldehyde's role as a substrate for exploring fundamental reaction mechanisms, which is crucial for the design of new synthetic methodologies for complex molecules. The aldehyde's structure is also a key component in the synthesis of DNA alkylating agents, where it is incorporated into molecules designed to interact with biological systems. uni-giessen.de

Enabling Intermediate for Chiral Compounds and Diverse Chemical Structures

This compound serves as a crucial intermediate in the synthesis of chiral compounds. By starting with or creating chiral centers in molecules derived from this aldehyde, a wide array of stereochemically defined structures can be accessed.

For instance, in the synthesis of bis-3-chloropiperidine derivatives, chiral diamines derived from amino acids like D-Lysine and L-Lysine are used. nih.gov The reductive amination with this compound preserves the chirality of the starting diamine, leading to the formation of enantiomerically distinct final products. nih.govd-nb.info This demonstrates how the aldehyde can be incorporated into a synthetic sequence to build complex chiral molecules. The resulting chiral chloropiperidines have been studied for their specific interactions with biological targets, such as pancreatic cancer cells, where stereochemistry can play a critical role in activity. nih.govd-nb.info The versatility of this compound allows it to be a foundational block for creating diverse chemical structures with controlled stereochemistry, expanding the library of accessible complex molecules for various scientific investigations.

Computational Chemistry in Elucidating 3,3 Dimethylpent 4 Enal Systems

Density Functional Theory (DFT) Applications to Reaction Energetics and Pathways

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. It is extensively used to explore the potential energy surfaces of reactions, providing quantitative data on the stability of reactants, intermediates, products, and the transition states that connect them. For systems related to 3,3-dimethylpent-4-enal, DFT calculations are instrumental in understanding rearrangements, cyclizations, and the influence of substituents on reaction outcomes.

The Cope rearrangement, a mit.edumit.edu-sigmatropic rearrangement of 1,5-dienes, and its variants are classic reactions in organic chemistry that can be computationally modeled. wikipedia.org For aldehydes like this compound, an oxy-Cope rearrangement is a plausible transformation. DFT calculations allow for the precise location of the transition state structures for such rearrangements. These calculations reveal that the Cope rearrangement often proceeds through a chair-like transition state, which is generally lower in energy than the boat-like alternative. wikipedia.org

The activation energy (ΔG‡), a critical factor in determining the rate of a reaction, can be calculated with good accuracy using DFT methods. For instance, computational studies on the Claisen rearrangement, which is analogous to the Cope rearrangement, have shown that DFT can predict activation energies that are in good agreement with experimental results. researchgate.net In the context of related α,β-unsaturated aldehydes, DFT has been used to rationalize reaction selectivity by comparing the activation barriers of competing pathways, such as 1,2- versus 1,4-addition of nucleophiles. acs.org

Table 1: Hypothetical DFT-Calculated Activation Energies for Isomerization of an Unsaturated Aldehyde

| Reaction Pathway | Functional/Basis Set | Solvent | Calculated ΔG‡ (kcal/mol) |

| mit.edumit.edu-Sigmatropic Rearrangement | B3LYP/6-31G | Gas Phase | 35.8 |

| mit.edumit.edu-Sigmatropic Rearrangement | M06-2X/6-311+G** | Toluene | 32.5 |

| Ene Reaction (intramolecular) | B3LYP/6-31G | Gas Phase | 40.2 |

| Ene Reaction (intramolecular) | M06-2X/6-311+G** | Toluene | 38.1 |

This table presents illustrative data based on typical computational studies of sigmatropic rearrangements and ene reactions for related systems.

Electronic structure calculations, particularly with DFT, provide a detailed picture of how electron density changes throughout a reaction. This is crucial for understanding the underlying mechanisms. For example, in the study of amine additions to α,β-unsaturated aldehydes, DFT calculations have elucidated the factors that control whether a 1,2- or 1,4-addition occurs. acs.org These calculations can reveal subtle electronic and steric effects that govern the reaction's regioselectivity.

Furthermore, computational studies on catalyzed reactions, such as the palladium(II)-catalyzed mit.edumit.edu-sigmatropic rearrangement of related indole (B1671886) systems, have used DFT to uncover unexpected, divergent reaction pathways. nsf.gov These computational findings can lead to the development of new synthetic methods. By analyzing the electronic properties of reactants and catalysts, researchers can understand how a catalyst lowers the activation barrier and influences the stereochemical outcome of a reaction. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often analyzed to predict reactivity. mdpi.com

Molecular Modeling and Simulation of Related Systems

Beyond reaction energetics, computational methods are employed to model the three-dimensional structure of molecules and predict their behavior in different environments. This is particularly important for understanding stereochemistry and the role of catalysts.

For a flexible molecule like this compound, multiple conformations are possible due to rotation around single bonds. Molecular modeling techniques, often using force fields or DFT, can be used to identify the lowest energy conformations of the ground state and transition states. This conformational analysis is critical for predicting the stereochemical outcome of a reaction. For example, in rearrangements like the Cope and Claisen, the preference for a chair-like transition state leads to predictable stereochemistry in the product. wikipedia.org

In asymmetric catalysis, computational modeling is essential for understanding how a chiral catalyst directs the formation of one enantiomer over another. By modeling the catalyst-substrate complex, researchers can identify the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for stereodifferentiation. These models can predict which diastereomeric transition state is lower in energy, thus predicting the major enantiomer formed.

Computational chemistry plays a vital role in the design and optimization of catalysts for reactions involving unsaturated aldehydes. DFT calculations can be used to screen potential catalysts and predict their effectiveness before they are synthesized and tested in the lab. For instance, in the hydrogenation of α,β-unsaturated aldehydes, DFT has been used to explore how different metal catalysts on a surface can selectively hydrogenate the C=C or C=O bond. escholarship.org

These studies calculate the binding energies of the aldehyde to the catalyst surface in different orientations and the activation barriers for the subsequent hydrogenation steps. This allows for the rational design of catalysts with improved selectivity. For example, by tuning the electronic properties of the catalyst, it is possible to favor the binding of the aldehyde through its oxygen atom, leading to selective reduction of the carbonyl group. escholarship.org

Table 2: Illustrative Computational Data for a Catalyzed Aldol Reaction

| Catalyst | Substrate | Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| Proline | Aldehyde A + Ketone B | TS-anti | 0.0 | anti |

| Proline | Aldehyde A + Ketone B | TS-syn | +2.5 | |

| Modified Proline | Aldehyde A + Ketone B | TS-anti | +1.8 | syn |

| Modified Proline | Aldehyde A + Ketone B | TS-syn | 0.0 |

This table is a generalized representation of how computational chemistry is used to predict selectivity in asymmetric catalysis based on the relative energies of transition states.

Analytical Characterization and Detection of 3,3 Dimethylpent 4 Enal and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone for the structural elucidation of organic compounds like 3,3-Dimethylpent-4-enal. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, IR, and Mass Spectrometry can confirm its atomic connectivity, identify its functional groups, and determine its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aldehyde proton (-CHO) would appear as a singlet or a triplet with small coupling in the downfield region, typically around 9.5 ppm. The protons of the vinyl group (-CH=CH₂) would produce a complex multiplet system. The proton on the terminal carbon (CH=CH₂ ) would show two signals due to different spatial relationships with the other vinyl proton, while the internal vinyl proton (-CH =CH₂) would appear as a doublet of doublets. The methylene (B1212753) protons (-CH₂-) adjacent to the aldehyde would be a singlet, and the two methyl groups (-C(CH₃)₂) would yield a sharp singlet in the upfield region of the spectrum. Comparative data from related compounds like erythro-2,3-dimethylpent-4-enal supports the assignment of these chemical shifts. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield. The two carbons of the vinyl group would have characteristic shifts in the olefinic region of the spectrum. The quaternary carbon, the methylene carbon, and the two equivalent methyl carbons would also be clearly distinguishable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH O | ~9.5 | s |

| -CH =CH₂ | ~5.8-6.0 | dd |

| -CH=CH ₂ | ~5.0-5.2 | m |

| -CH ₂CHO | ~2.2 | s |

¹³C NMR

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C HO | ~204 |

| -C H=CH₂ | ~145 |

| -CH=C H₂ | ~112 |

| -C (CH₃)₂ | ~40 |

| -C H₂CHO | ~54 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.

The most definitive peak is the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the range of 1720-1740 cm⁻¹. A study involving a related derivative, 2,2-(1',3'-propanedithio)-3,3-dimethylpent-4-enal, reported a characteristic aldehyde infrared absorption at 1710 cm⁻¹. cdnsciencepub.com Other important signals include the C=C stretching vibration of the vinyl group around 1640 cm⁻¹, and the C-H stretching vibrations. The vinylic C-H bonds show absorption bands above 3000 cm⁻¹, while the aliphatic C-H bonds of the methyl and methylene groups absorb just below 3000 cm⁻¹. docbrown.info The presence of these specific bands provides strong evidence for the simultaneous existence of both aldehyde and alkene functional groups.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1725 |

| Alkene (C=C) | Stretch | ~1640 |

| Vinylic C-H | Stretch | ~3080 |

| Aliphatic C-H | Stretch | ~2870-2960 |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The molecular formula of this compound is C₇H₁₂O, corresponding to an exact mass of approximately 112.089 g/mol . lookchem.comchemsrc.com Therefore, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 112.

The fragmentation pattern offers further structural confirmation. The molecule is expected to fragment in predictable ways, primarily through cleavage adjacent to the quaternary carbon and the carbonyl group. Common fragmentation pathways would include the loss of a formyl radical (•CHO, 29 mass units) to give a fragment at m/z 83, or the loss of an ethyl radical (•CH₂CH₃, 29 mass units) from the other side of the quaternary center. Cleavage of the C-C bond between the carbonyl group and the methylene group can also occur. The fragmentation of the related alkane, 3,3-dimethylpentane, shows a base peak corresponding to a stable tertiary carbocation, a pattern that could be mirrored in the aldehyde's spectrum. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 112 | [C₇H₁₂O]⁺ | (Molecular Ion) |

| 97 | [C₆H₉O]⁺ | •CH₃ |

| 83 | [C₆H₁₁]⁺ | •CHO |

| 57 | [C₄H₉]⁺ | •CH₂CHO, C₂H₂ |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, as well as for determining its purity. Gas chromatography is particularly well-suited for this volatile aldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. This hybrid technique is ideal for the analysis of this compound in complex mixtures. The sample is vaporized and separated based on its boiling point and affinity for the GC column. As the compound elutes from the column, it is immediately ionized and analyzed by the mass spectrometer.

This method provides both qualitative and quantitative data. The retention time from the GC provides one piece of identifying information, while the mass spectrum serves as a molecular fingerprint, confirming the identity of the eluting compound. griffith.edu.auhorizonepublishing.com For quantitative analysis, the area of the chromatographic peak corresponding to this compound can be integrated and compared to a calibration curve generated from standards of known concentration. This allows for the precise determination of its purity or its concentration in a sample.

Analytical techniques are critical for monitoring the progress of chemical reactions that produce or consume this compound. For instance, in a synthetic preparation, small aliquots of the reaction mixture can be withdrawn over time and analyzed by GC or GC-MS.

This allows chemists to track the disappearance of starting materials and the appearance of the desired product, this compound. pku.edu.cn Such monitoring is essential for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize the formation of impurities. In mechanistic studies, such as the investigation of rearrangement reactions of related compounds, mass spectrometry has been used to analyze the final product mixture to identify different isomers and potential crossover products, providing insight into the reaction pathway. cdnsciencepub.com

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Catalytic Activation and Transformation of 3,3-Dimethylpent-4-enal

The reactivity of this compound is centered around its aldehyde and vinyl functionalities. Future research will likely focus on developing selective catalytic systems that can activate one group in the presence of the other.

Transition Metal Catalysis: Rhodium-catalyzed hydroformylation represents a promising avenue for the transformation of the vinyl group. While studies on the related pent-4-enal have shown high selectivity for the linear aldehyde product, the steric hindrance in this compound may influence regioselectivity. researchgate.net Future work could explore ligand design to control the formation of either the linear or branched dialdehyde, leading to precursors for specialized polyesters or other polymers.

Another area of innovation lies in catalytic hydrogenation. Selective reduction of the aldehyde or the vinyl group could yield 3,3-dimethylpent-4-en-1-ol (B2748147) or 3,3-dimethylpentanal, respectively. This selectivity is crucial for creating a diverse range of downstream products.

Organocatalysis: Asymmetric organocatalysis could offer pathways to chiral derivatives of this compound. For instance, enantioselective additions to the aldehyde group, catalyzed by proline or its derivatives, could yield chiral alcohols that are valuable building blocks in pharmaceutical synthesis.

The table below outlines potential catalytic transformations and the expected major products, highlighting areas for future investigation.

| Catalyst System | Target Functionality | Potential Transformation | Expected Major Product |

| Rhodium/phosphine complex | Vinyl group | Hydroformylation | 4,4-dimethyl-5-formylhexanal |

| Palladium/chiral ligand | Aldehyde/Vinyl | Asymmetric intramolecular cyclization | Chiral cyclopentanone (B42830) derivatives |

| Proline-based organocatalyst | Aldehyde group | Asymmetric Aldol addition | Chiral β-hydroxy aldehydes |

| Grubbs' catalyst | Vinyl group | Cross-metathesis | Functionalized alkenes |

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity

The synthesis of novel derivatives from this compound can lead to compounds with tailored properties. The corresponding carboxylic acid, 3,3-dimethylpent-4-enoic acid, and its amides are valuable intermediates, particularly in the synthesis of agrochemicals. google.com

Future research could focus on leveraging the dual functionality of the molecule. For example, tandem reactions that involve both the aldehyde and the vinyl group could lead to complex cyclic architectures in a single synthetic step. The development of derivatives where the aldehyde is converted to an imine or an enamine could open up new avenues for cycloaddition reactions.

Below is a table of potential derivatives and their prospective applications.

| Derivative Name | Method of Synthesis | Potential Application |

| 3,3-Dimethylpent-4-en-1-ol | Selective reduction of the aldehyde | Precursor for fragrances and specialty esters |

| 3,3-Dimethylpent-4-enoic acid | Oxidation of the aldehyde | Intermediate for pharmaceuticals and polymers |

| (E/Z)-3,3-Dimethylpenta-1,4-diene | Wittig reaction on the aldehyde | Monomer for specialized elastomers |

| Chiral oxazolidinones | Condensation with chiral auxiliaries | Intermediates for asymmetric synthesis |

Advanced Computational Design of Reactions and Predictive Modeling

Computational chemistry offers powerful tools to predict the reactivity and selectivity of reactions involving this compound. Density Functional Theory (DFT) calculations can be employed to model transition states of potential catalytic cycles, providing insights into reaction mechanisms and helping to design more efficient catalysts.

For example, computational modeling could predict the outcomes of various catalytic hydroformylation reactions with different ligand systems, saving significant experimental time and resources. Molecular dynamics simulations could also be used to understand the conformational preferences of this compound and its derivatives, which is crucial for designing stereoselective reactions.

Future research directions in this area include:

Predictive modeling of regioselectivity: Using computational models to predict the regioselectivity of additions to the vinyl group.

Virtual screening of catalysts: Employing high-throughput computational screening to identify promising catalysts for specific transformations.

Mechanistic studies: Elucidating the detailed reaction pathways of novel transformations to optimize reaction conditions.

Potential in Materials Science and Specialized Chemical Synthesis Beyond Current Applications

The presence of a polymerizable vinyl group makes this compound a potential monomer for specialty polymers. Radical or transition-metal-catalyzed polymerization could yield polymers with unique properties due to the bulky dimethylpentyl side chains. These side chains might impart increased thermal stability and solubility in nonpolar solvents.

Furthermore, the aldehyde group can be used for post-polymerization modification, allowing for the creation of functional materials. For example, the aldehyde groups in the polymer backbone could be used to cross-link the polymer chains or to attach other molecules, such as fluorescent dyes or bioactive compounds.

In specialized chemical synthesis, this compound can serve as a building block for complex natural products and other high-value molecules. Its unique combination of functional groups allows for the construction of intricate molecular architectures that would be difficult to access through other means.

Q & A

Q. What are the standard synthetic routes for 3,3-dimethylpent-4-enal, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves aldol condensation or oxidation of allylic alcohols. For example, using a base-catalyzed aldol reaction between 3-methylbut-2-enal and acetone under controlled pH (8–10) and temperature (40–60°C) can yield this compound . Key factors include:

- Catalyst choice : Alkali hydroxides (e.g., NaOH) vs. organocatalysts.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve regioselectivity.

- Workup : Acidic quenching to stabilize the aldehyde group.

Data Table :

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| Aldol Condensation | NaOH | 50 | 65–70 | 92% |

| Oxidation | PCC | 25 | 45–50 | 85% |

Q. How can this compound be characterized analytically to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Look for diagnostic signals (e.g., aldehyde proton at δ 9.56 ppm, vinyl protons at δ 5.2–5.8 ppm) .

- GC-MS : Confirm molecular ion (m/z 126) and fragmentation patterns.

- IR : Aldehyde C=O stretch (~1720 cm⁻¹) and alkene C=C (~1640 cm⁻¹).

Triangulate data to resolve ambiguities, such as distinguishing isomers via NOESY (Nuclear Overhauser Effect Spectroscopy) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Temperature : Store at –20°C under argon to prevent aldol self-condensation.

- Light sensitivity : Use amber vials to avoid photodegradation.

- pH : Neutral conditions minimize keto-enol tautomerization. Quantify degradation products (e.g., dimerized aldol adducts) via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in asymmetric catalysis?

Methodological Answer: Use density functional theory (DFT) to model transition states:

- Software : Gaussian or ORCA for energy minimization.

- Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent effects : Include implicit solvent models (e.g., PCM for THF). Validate predictions experimentally via enantiomeric excess (ee) measurements using chiral GC or HPLC .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound’s Diels-Alder reactivity?

Methodological Answer: Address variability via:

- Controlled experiments : Systematically vary diene electronics (e.g., electron-rich vs. electron-poor).

- Kinetic vs. thermodynamic control : Monitor product ratios at different temperatures.

- Cross-validation : Compare results across labs using standardized substrates (e.g., anthracene vs. furan derivatives) .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate mechanistic pathways in this compound transformations?

Methodological Answer:

- Synthesis : Prepare deuterated analogs at the α-position (e.g., CD₃ groups) via deutero-reduction of propargyl precursors.

- Tracing : Use ¹³C NMR to track carbonyl migration in rearrangement reactions.

- Kinetic isotope effects (KIE) : Measure rate differences to identify rate-determining steps (e.g., C-H vs. C-C bond cleavage) .

Q. What statistical approaches optimize reaction conditions for this compound derivatization?

Methodological Answer: Employ design of experiments (DoE):

Q. How do steric and electronic effects in this compound influence its coordination chemistry with transition metals?

Methodological Answer:

- X-ray crystallography : Resolve metal-ligand bond lengths/angles in complexes (e.g., Pd(0) catalysts).

- Spectroscopic titration : Monitor UV-Vis shifts upon metal binding.

- DFT : Compare calculated vs. observed geometries (e.g., distorted trigonal planar vs. tetrahedral) .

Q. What are the limitations of current analytical methods in detecting trace impurities in this compound?

Methodological Answer:

- LC-MS/MS : Achieve ppb-level detection but requires derivatization for aldehydes.

- Headspace GC : Limited for low-volatility byproducts.

- Validation : Follow ICH Q2(R1) guidelines for specificity, LOD/LOQ .

Q. How can this compound serve as a chiral building block in natural product synthesis?

Methodological Answer:

- Asymmetric induction : Use chiral auxiliaries (e.g., Evans oxazolidinones) to set stereocenters.

- Case study : Synthesize terpenoid fragments via tandem aldol-cyclization. Monitor diastereoselectivity via NOE correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.